molecular formula C8H10ClFN2O B6285353 N-(3-amino-4-fluorophenyl)acetamide hydrochloride CAS No. 2763755-33-3

N-(3-amino-4-fluorophenyl)acetamide hydrochloride

Cat. No. B6285353
CAS RN: 2763755-33-3
M. Wt: 204.6
InChI Key:
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Description

N-(3-Amino-4-fluorophenyl)acetamide hydrochloride (NFAH), also known as 4-fluoro-3-aminophenylacetamide hydrochloride, is an organic compound with a wide range of applications in the medical, scientific, and industrial fields. NFAH is a white solid, soluble in water and alcohol, and has a melting point of 154-156 °C. It is used in the synthesis of various drugs and pharmaceuticals, as a reagent for the determination of trace metals, and as a catalyst for organic reactions. It is also used in the manufacture of polymeric materials, optoelectronic devices, and other industrial applications.

Mechanism of Action

NFAH acts as a catalyst for organic reactions, and is used in the synthesis of various drugs and pharmaceuticals. It is believed to act by increasing the rate of the reaction by providing a more stable transition state. It also acts as a proton acceptor, allowing for the formation of a new bond between the reactants.
Biochemical and Physiological Effects
NFAH has no known biochemical or physiological effects in humans. It is not known to have any toxic or carcinogenic effects. It is also thought to be non-mutagenic and non-teratogenic.

Advantages and Limitations for Lab Experiments

NFAH has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available. It is also easy to use, and has a wide range of applications. However, it has some limitations. It is not very soluble in organic solvents, and can be difficult to purify. It is also not very stable, and can decompose over time.

Future Directions

NFAH has a wide range of applications in the medical, scientific, and industrial fields, and there is potential for further research in these areas. Possible future directions include the development of new drugs and pharmaceuticals, the use of NFAH in the synthesis of polymeric materials, and the use of NFAH as a reagent for the determination of trace metals. Additionally, further research could be done on the mechanism of action of NFAH, and on its biochemical and physiological effects.

Synthesis Methods

NFAH is synthesized by the reaction of 3-aminophenol and 4-fluorobenzoyl chloride in the presence of an acid catalyst, such as hydrochloric acid. The reaction is carried out in an aqueous solution at a temperature of 60-80 °C, and the reaction is complete within 1-2 hours. The product is then purified by recrystallization or by chromatography.

Scientific Research Applications

NFAH has a wide range of applications in the medical, scientific, and industrial fields. In the medical field, it is used in the synthesis of various drugs and pharmaceuticals, such as antibiotics, antifungal agents, and anti-inflammatory drugs. In the scientific field, it is used as a reagent for the determination of trace metals, and as a catalyst for organic reactions. In the industrial field, it is used in the manufacture of polymeric materials, optoelectronic devices, and other industrial applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-amino-4-fluorophenyl)acetamide hydrochloride involves the reaction of 3-amino-4-fluoroaniline with acetic anhydride to form N-(3-amino-4-fluorophenyl)acetamide, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-amino-4-fluoroaniline", "acetic anhydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-amino-4-fluoroaniline is dissolved in acetic anhydride and the mixture is heated to reflux for 2 hours.", "Step 2: The reaction mixture is cooled and poured into ice-cold water, and the resulting solid is filtered and washed with water.", "Step 3: The solid is dissolved in a minimum amount of hot ethanol and the solution is treated with hydrochloric acid to form the hydrochloride salt.", "Step 4: The resulting solid is filtered, washed with ethanol, and dried under vacuum to yield N-(3-amino-4-fluorophenyl)acetamide hydrochloride." ] }

CAS RN

2763755-33-3

Molecular Formula

C8H10ClFN2O

Molecular Weight

204.6

Purity

95

Origin of Product

United States

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